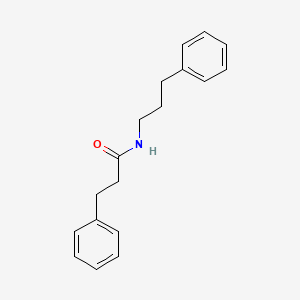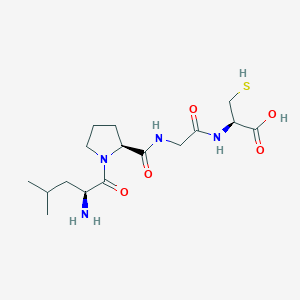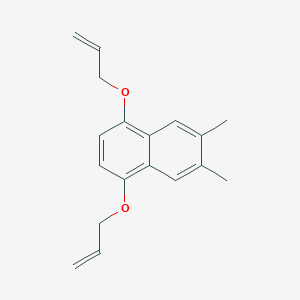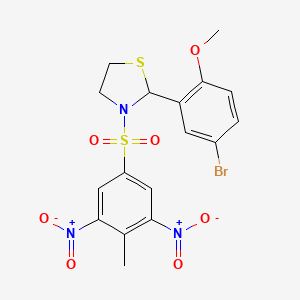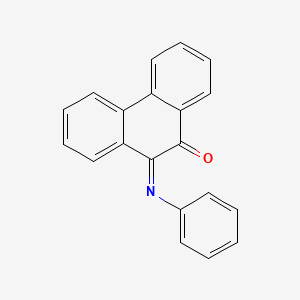
10-Phenyliminophenanthren-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Phenyliminophenanthren-9-one is an organic compound with the molecular formula C20H13NO. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features an imino group attached to the phenanthrene core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Phenyliminophenanthren-9-one typically involves the reaction of 9,10-phenanthrenequinone with aniline derivatives under specific conditions. One common method includes the use of titanium tetrachloride (TiCl4) as a catalyst in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) at elevated temperatures (around 140°C). This reaction yields the desired product with moderate efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.
化学反応の分析
Types of Reactions: 10-Phenyliminophenanthren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert it into phenanthrene-based amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthrene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include various phenanthrene derivatives, such as phenanthrenequinones, phenanthreneamines, and substituted phenanthrenes .
科学的研究の応用
10-Phenyliminophenanthren-9-one has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It finds applications in the synthesis of dyes, agrochemicals, and materials with optoelectronic properties
作用機序
The mechanism of action of 10-Phenyliminophenanthren-9-one involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. The imino group plays a crucial role in stabilizing the metal-ligand complex, facilitating electron transfer processes and catalytic activities .
類似化合物との比較
9,10-Phenanthrenequinone: A closely related compound with a quinone group instead of an imino group.
1,2-Bis(imino)acenaphthene (BIAN): Another imino compound with a different aromatic core.
Phenanthrenequinoneimines: Compounds with similar structural features but varying substituents on the nitrogen atom
Uniqueness: 10-Phenyliminophenanthren-9-one is unique due to its specific imino substitution on the phenanthrene core, which imparts distinct electronic properties and reactivity. This uniqueness makes it valuable in forming metal complexes with tailored properties for specific applications in catalysis and material science .
特性
CAS番号 |
496962-12-0 |
|---|---|
分子式 |
C20H13NO |
分子量 |
283.3 g/mol |
IUPAC名 |
10-phenyliminophenanthren-9-one |
InChI |
InChI=1S/C20H13NO/c22-20-18-13-7-5-11-16(18)15-10-4-6-12-17(15)19(20)21-14-8-2-1-3-9-14/h1-13H |
InChIキー |
CYUSWNQONTZKLE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=C2C3=CC=CC=C3C4=CC=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


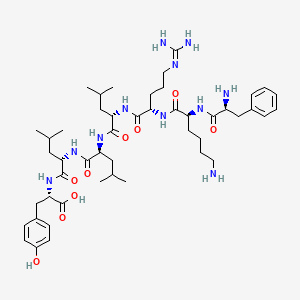
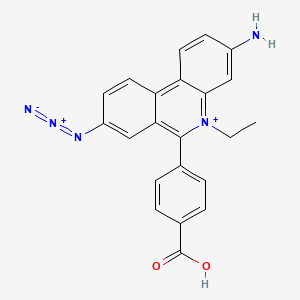
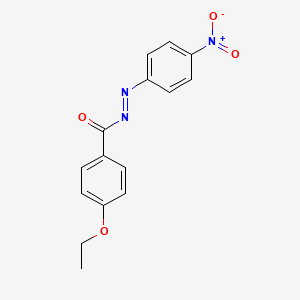
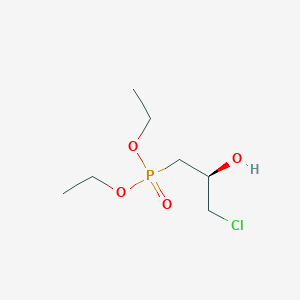
![N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide](/img/structure/B14232612.png)
![2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14232633.png)
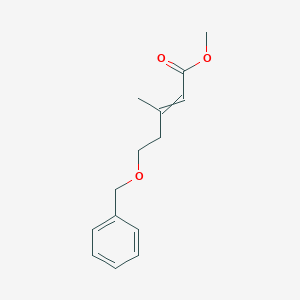
![4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14232645.png)
